Tubulin Colchicine-Site Binding and Anti-Proliferative Mechanism vs. Combretastatin A-4
Evidence from vendor characterization indicates that (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone inhibits cell proliferation by binding to the colchicine site on tubulin, thereby preventing microtubule polymerization and disrupting mitotic spindle formation . This mechanism is shared by the clinical reference compound Combretastatin A-4 (CA-4), which inhibits tubulin polymerization with an IC50 of 1.32 ± 0.2 μM [1]. While a direct, head-to-head tubulin polymerization IC50 for the target compound has not been disclosed in peer-reviewed literature, its benzhydrylpiperazine scaffold is consistent with potent microtubule-destabilizing activity observed in structurally related benzhydrylpiperazine derivatives, which achieve anti-proliferative IC50 values below 1 μM across multiple cancer cell lines [2].
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | Mechanism confirmed (colchicine-site binding); quantitative IC50 not publicly available |
| Comparator Or Baseline | Combretastatin A-4 (IC50 = 1.32 ± 0.2 μM) [1] |
| Quantified Difference | Direct comparison not possible; target compound belongs to a benzhydrylpiperazine class with anti-proliferative IC50 < 1 μM in cancer cell lines [2] |
| Conditions | Tubulin polymerization fluorescence assay (CA-4); MTT/sulforhodamine B cell proliferation assays (benzhydrylpiperazine class) |
Why This Matters
Confirmation of colchicine-site binding allows researchers to select this compound as an alternative or backup to CA-4 with potentially differentiated pharmacokinetics conferred by the benzhydrylpiperazine group, which may alter tissue distribution and metabolic stability.
- [1] Table 2. In vitro inhibition of tubulin polymerization. CA-4 IC50 = 1.32 ± 0.2 μM. PMC data. View Source
- [2] Kumar, C.S.A., Prasad, S.B.B., Vinaya, K., et al. (2009) Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. European Journal of Medicinal Chemistry, 44(3), 1223-1229. View Source
